molecular formula C13H14N4O4S B2621063 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide CAS No. 2034587-42-1

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2621063
CAS No.: 2034587-42-1
M. Wt: 322.34
InChI Key: AJYMCUSKGSPTPY-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a dimethyl-substituted dihydrothiadiazole ring and a 5-methylisoxazole-4-carboxamide moiety. This structural complexity distinguishes it from simpler carboxamide derivatives, such as thiazole or imidazothiazole-based analogs.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-8-10(7-14-21-8)13(18)15-9-4-5-11-12(6-9)17(3)22(19,20)16(11)2/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYMCUSKGSPTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole ring.

    Introduction of the isoxazole ring: The isoxazole ring can be introduced through a cycloaddition reaction involving suitable nitrile oxides and alkenes.

    Attachment of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Name Core Structure Key Substituents Pharmacological Notes (if available)
Target Compound Benzo[c]thiadiazole 1,3-Dimethyl-2,2-dioxido; 5-methylisoxazole-4-carboxamide Not explicitly reported in evidence
ND-11503 Imidazo[2,1-b]thiazole 6-Ethyl-2-methyl; 2,3-dihydrobenzofuran-5-ylmethyl Anticancer activity via kinase inhibition
ND-11903 Imidazo[2,1-b]thiazole 4-(1,1-Dioxidothiomorpholino)-3-fluorobenzyl Enhanced solubility due to sulfone group
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole hybrid 5-Methylisoxazole; thiazol-2-yl Structural analog with divergent heterocyclic core
Compound 85 Cyclopropane-thiazole-benzodioxole Trifluoromethoxybenzoyl; 4-hydroxyphenyl Antidiabetic activity (α-glucosidase inhibition)

Key Observations :

  • Sulfone groups (e.g., in ND-11903 and the target compound) improve solubility and metabolic stability over non-sulfonated analogs .
  • The isoxazole carboxamide moiety is shared with compound , but substitution on the benzo[c]thiadiazole vs. thiazole alters electronic properties and steric bulk.

Key Observations :

  • The target compound likely employs classic amide coupling, as seen in ND-11503 synthesis , but requires specialized benzo[c]thiadiazole intermediates.
  • Click chemistry (e.g., in ) offers modularity for triazole-containing analogs but is irrelevant to the target’s isoxazole-thiadiazole system.
Pharmacological and Physicochemical Properties
Property Target Compound ND-11503 5-Methyl-N-(thiazol-2-yl)
LogP (Predicted) ~2.5 (moderate polarity) ~3.8 (lipophilic) ~1.9 (polar)
Hydrogen-Bond Acceptors 7 (sulfone + carboxamide) 5 6
Synthetic Complexity High (fused rings + sulfone) Moderate Low
Bioactivity Not reported Anticancer (IC50 ~1–10 µM) Not reported

Key Observations :

  • Fused-ring systems (benzo[c]thiadiazole) may enhance target selectivity but complicate synthesis compared to single-ring analogs .

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S with a molecular weight of approximately 384.4 g/mol. It features a unique structure that incorporates both thiadiazole and isoxazole moieties, which are known for their biological significance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

  • Antitubercular Activity : A study evaluated various derivatives and found that compounds with similar structural features demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Studies on related compounds have shown that they inhibit thymidylate synthase, a key enzyme in DNA synthesis:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These findings suggest that this compound may also possess similar anticancer properties .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, the compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress and could contribute to its overall therapeutic potential.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Cell Cycle Arrest : By interfering with DNA synthesis pathways, these compounds may induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties suggest a role in neutralizing harmful ROS.

Study on Antitubercular Compounds

A notable study synthesized various derivatives of thiadiazole and evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that modifications in the thiadiazole ring significantly impacted the antimicrobial efficacy .

Anticancer Activity Assessment

Another study focused on the synthesis of isoxazole derivatives and their cytotoxic effects on cancer cell lines. The findings revealed that several derivatives exhibited significant antiproliferative activity compared to standard chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclocondensation : Use of benzothiadiazole precursors with dimethyl groups and dioxido moieties, followed by coupling with 5-methylisoxazole-4-carboxamide via amide bond formation. Solvent choice (e.g., DMF or acetonitrile) and catalysts (e.g., K₂CO₃) significantly impact yield .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity. Elemental analysis (C, H, N) and HPLC (≥95% purity) are critical for validation .
  • Optimization : Adjust reaction time (1–3 hours) and temperature (room temperature to reflux) to balance yield and side-product formation. For example, reflux in acetonitrile minimizes by-products during cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is required:

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzo[c][1,2,5]thiadiazole core and isoxazole substitution patterns. Key signals include δ 2.4–2.6 ppm (methyl groups) and δ 160–165 ppm (carbonyl carbons) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • FTIR : Identify sulfone (1150–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide derivative design?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). The benzo[c]thiadiazole core may interact with hydrophobic pockets, while the isoxazole-carboxamide group forms hydrogen bonds. Compare docking poses of analogs (e.g., triazole or thiadiazole derivatives) to identify key pharmacophores .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps to optimize substituent electronic effects. For example, electron-withdrawing groups on the thiadiazole ring enhance binding affinity .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or structural analogs. Methodological approaches include:

  • Standardized Assays : Replicate antimicrobial or anticancer activity tests under consistent conditions (e.g., pH 7.4, 37°C) to minimize environmental effects .
  • Orthogonal Validation : Combine in vitro (e.g., MIC assays) and in silico (e.g., QSAR models) data. For instance, if a derivative shows poor antibacterial activity despite favorable docking scores, evaluate membrane permeability via logP calculations .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis : Replace the isoxazole ring with thiazole (e.g., ) or triazole moieties. Test substituents at the 5-methyl position (e.g., halogens or aryl groups) to modulate lipophilicity .
  • Bioisosteric Replacement : Substitute the sulfone group with sulfonamide or phosphonate to assess impact on solubility and target engagement .
  • Data Correlation : Plot IC₅₀ values against descriptors like logP, polar surface area, and H-bond donors to identify trends .

Methodological Considerations

Q. What experimental controls are essential for reproducibility in synthesis?

  • Catalyst Purity : Use freshly distilled triethylamine to prevent amine degradation during coupling reactions .
  • Moisture Sensitivity : Perform reactions under inert atmosphere (N₂/Ar) when using hygroscopic solvents like DMF .
  • By-Product Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates before side reactions occur .

Q. How should researchers address low yields in large-scale synthesis?

  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates .
  • Catalyst Loading : Optimize Pd/C or CuI concentrations (0.5–5 mol%) for Suzuki-Miyaura couplings .
  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce reaction time .

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